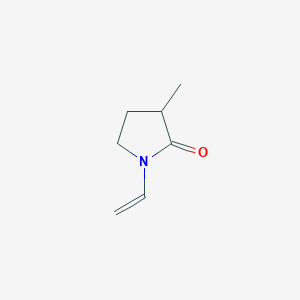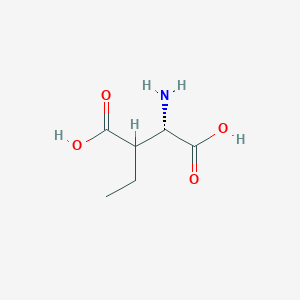
3-Ethyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-L-aspartic acid (EAA) is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential use in various fields. EAA is a derivative of aspartic acid and has an ethyl group attached to the alpha-carbon. This modification makes it an important molecule in the field of medicinal chemistry, biochemistry, and neurochemistry.
Mécanisme D'action
The mechanism of action of 3-Ethyl-L-aspartic acid is not fully understood. However, it is believed that 3-Ethyl-L-aspartic acid acts as an agonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger various signaling pathways. Additionally, 3-Ethyl-L-aspartic acid has been shown to inhibit the uptake of glutamate, leading to an increase in extracellular glutamate levels.
Effets Biochimiques Et Physiologiques
3-Ethyl-L-aspartic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Ethyl-L-aspartic acid can induce neuronal cell death, possibly through the activation of the NMDA receptor. However, in vivo studies have shown that 3-Ethyl-L-aspartic acid can have neuroprotective effects, possibly through the inhibition of glutamate uptake. Additionally, 3-Ethyl-L-aspartic acid has been shown to increase the release of dopamine and serotonin in the brain, suggesting a potential role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ethyl-L-aspartic acid in lab experiments is its availability and low cost. Additionally, 3-Ethyl-L-aspartic acid is a stable molecule that can be easily synthesized and purified. However, one limitation of using 3-Ethyl-L-aspartic acid is its potential toxicity. 3-Ethyl-L-aspartic acid has been shown to induce neuronal cell death in vitro, which can limit its use in certain experiments. Additionally, 3-Ethyl-L-aspartic acid has a short half-life in vivo, which can make it difficult to study its effects over a prolonged period of time.
Orientations Futures
There are several future directions for the study of 3-Ethyl-L-aspartic acid. One direction is to investigate its potential as a drug candidate for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-L-aspartic acid and its effects on neuronal signaling pathways. Furthermore, the potential neuroprotective effects of 3-Ethyl-L-aspartic acid need to be further explored in vivo. Finally, the development of new synthesis methods for 3-Ethyl-L-aspartic acid could lead to the production of more stable and less toxic derivatives.
Méthodes De Synthèse
The synthesis of 3-Ethyl-L-aspartic acid can be achieved by the reaction of ethyl bromide with L-aspartic acid in the presence of sodium bicarbonate. This reaction leads to the formation of 3-Ethyl-L-aspartic acid with a yield of 80-90%. The purity of the synthesized 3-Ethyl-L-aspartic acid can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.
Applications De Recherche Scientifique
3-Ethyl-L-aspartic acid has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and neurochemistry. In medicinal chemistry, 3-Ethyl-L-aspartic acid has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In biochemistry, 3-Ethyl-L-aspartic acid has been used as a tool to study the structure and function of proteins. In neurochemistry, 3-Ethyl-L-aspartic acid has been studied for its role in neurotransmission and synaptic plasticity.
Propriétés
Numéro CAS |
15383-88-7 |
|---|---|
Nom du produit |
3-Ethyl-L-aspartic acid |
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2S)-2-amino-3-ethylbutanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-3(5(8)9)4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
Clé InChI |
LPUFQUFGRYFZKK-BKLSDQPFSA-N |
SMILES isomérique |
CCC([C@@H](C(=O)O)N)C(=O)O |
SMILES |
CCC(C(C(=O)O)N)C(=O)O |
SMILES canonique |
CCC(C(C(=O)O)N)C(=O)O |
Synonymes |
Aspartic acid, 3-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




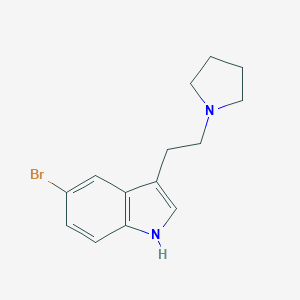

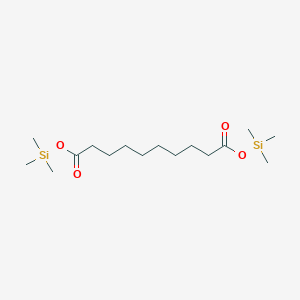


![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
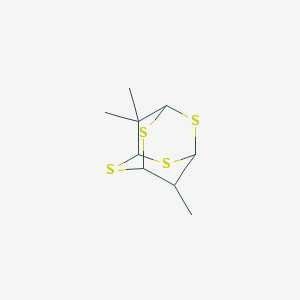
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)




